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Compound of Interest

Compound Name: Psi-DOM

Cat. No.: B3063821

For Immediate Release

This guide provides a comparative analysis of the binding affinity of the psychedelic compound
Psi-DOM (y-DOM) to the serotonin 2C (5-HT2C) receptor. Targeted at researchers, scientists,
and professionals in drug development, this document synthesizes experimental data to offer a
clear comparison with other notable psychedelic compounds. Detailed experimental
methodologies and signaling pathway visualizations are included to support further research
and development.

Executive Summary

Psi-DOM, a positional isomer of DOM, demonstrates a significant binding affinity for the 5-
HT2C receptor. This guide presents a quantitative comparison of its affinity with that of other
well-characterized psychedelic compounds, including its close analog DOM, LSD, DOI,
Mescaline, and Psilocin. The data, summarized in a comprehensive table, highlights the
relative potencies of these compounds at this specific serotonin receptor subtype.
Understanding these binding affinities is crucial for elucidating the pharmacological profiles of
these compounds and for the rational design of novel therapeutics targeting the serotonergic
system.

Comparative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical measure of its potency. This is
typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher
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binding affinity. The following table summarizes the Ki values of Psi-DOM and other selected
psychedelic compounds for the 5-HT2C receptor.

5-HT2C Binding
Compound Class . . Reference(s)
Affinity (Ki, nM)

Psi-DOM Phenethylamine 50 [1]
DOM Phenethylamine 19 - 3,980 [2]
LSD Ergoloid <10 [3]
DOI Phenethylamine <10 [3]
Mescaline Phenethylamine Micromolar affinity [4][5]
Psilocin Tryptamine 79 - 311 [6]

Experimental Protocols

The determination of binding affinities for the 5-HT2C receptor is predominantly carried out
using radioligand binding assays. This technique allows for the precise measurement of the
interaction between a radiolabeled ligand and the receptor, and how a competing unlabeled
compound (like Psi-DOM) displaces it.

Radioligand Binding Assay for 5-HT2C Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Psi-DOM) for the 5-
HT2C receptor.

Materials:

o Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably
expressing the human 5-HT2C receptor, or brain tissue homogenates (e.g., rat cortex).

» Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2C receptor, typically
[BH]mesulergine.

e Test Compound: The unlabeled compound to be tested (e.g., Psi-DOM) at various
concentrations.
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» Non-specific Binding Control: A high concentration of a known 5-HT2C receptor antagonist
(e.g., mianserin) to determine non-specific binding.

» Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCI, pH 7.4) containing divalent
cations like MgCla.

« Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid
filtration.

 Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to
reduce non-specific binding.

 Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
e Membrane Preparation:

o Homogenize the receptor source tissue or cells in ice-cold buffer.

[e]

Centrifuge the homogenate at low speed to remove nuclei and large debris.

o

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

[¢]

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

[¢]

Resuspend the final pellet in the assay buffer and determine the protein concentration
(e.g., using a Bradford assay).

e Assay Setup:
o In a 96-well plate, set up triplicate wells for each condition:
» Total Binding: Contains receptor membranes, radioligand, and assay buffer.

» Non-specific Binding: Contains receptor membranes, radioligand, and a high
concentration of the non-specific binding control.
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» Competition Binding: Contains receptor membranes, radioligand, and varying
concentrations of the test compound.

e |ncubation:

o Add the assay components to the wells in a specific order (buffer, radioligand, test
compound/control, and finally membranes).

o Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a
predetermined time to allow the binding to reach equilibrium.

o Filtration:

o Rapidly terminate the incubation by filtering the contents of each well through the pre-
soaked glass fiber filters using a cell harvester.

o Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
¢ Quantification:
o Place the filter mats in scintillation vials with scintillation fluid.

o Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM)
using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration to generate a competition curve.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) from the competition curve using non-linear regression
analysis.
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o Convert the I1Cso value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki
=ICso/ (1 + [LJ/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant for the receptor.

Visualizations
5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change,
leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IPs) and
diacylglycerol (DAG). IPs diffuses through the cytoplasm to bind to IPs receptors on the
endoplasmic reticulum, triggering the release of stored calcium (Ca2*) into the cytosol. DAG,
along with the increased intracellular Ca?*, activates protein kinase C (PKC), which in turn
phosphorylates various downstream target proteins, leading to a cellular response.

Click to download full resolution via product page

Caption: 5-HT2C receptor Gq signaling pathway.
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Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding
assay to determine the binding affinity of a test compound.

Receptor Membrane Reagent Preparation
Preparation (Radioligand, Buffers, Test Compound)

Incubation of Membranes,
Radioligand & Test Compound

Rapid Filtration to Separate
Bound & Free Ligand

Scintillation Counting

of Bound Radioactivity

Determine IC50 from
Competition Curve

Calculate Ki using
Cheng-Prusoff Equation
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Caption: Workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse,
selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-
twitch response model - PMC [pmc.ncbi.nim.nih.gov]

e 2. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Large scale expression and purification of the rat 5-HT2c receptor - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism -
PMC [pmc.ncbi.nlm.nih.gov]

e 5. journals.plos.org [journals.plos.org]

e 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C
Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Unveiling the 5-HT2C Receptor Affinity of Psi-DOM: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3063821#confirming-the-binding-affinity-of-psi-dom-
to-5-ht2c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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